molecular formula C10H11F3N2O B2946637 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2199303-61-0

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol

Cat. No.: B2946637
CAS No.: 2199303-61-0
M. Wt: 232.206
InChI Key: ABSCCCWWPOFMTL-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol typically involves the reaction of 3-(trifluoromethyl)pyridine with cyclobutanone in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of the cyclobutanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is unique due to the presence of both a trifluoromethyl group and a cyclobutanol moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)6-2-1-5-14-9(6)15-7-3-4-8(7)16/h1-2,5,7-8,16H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCCCWWPOFMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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